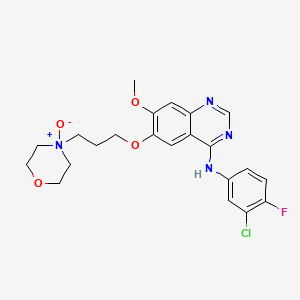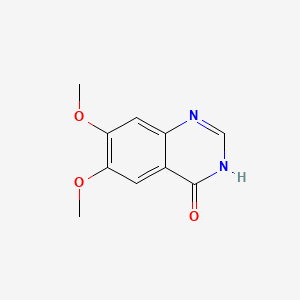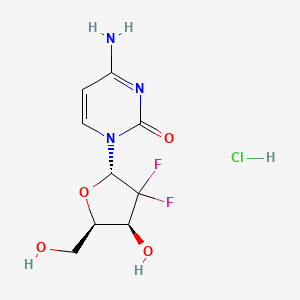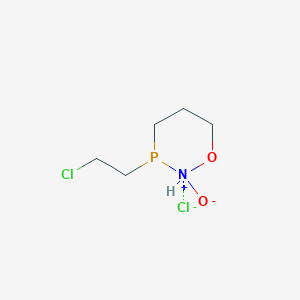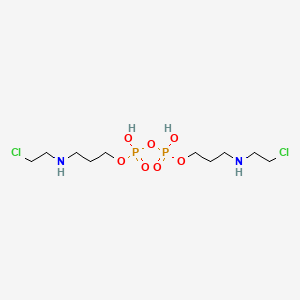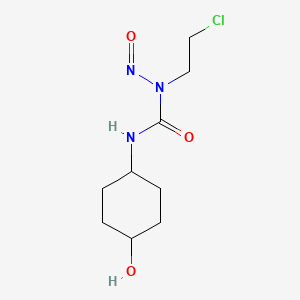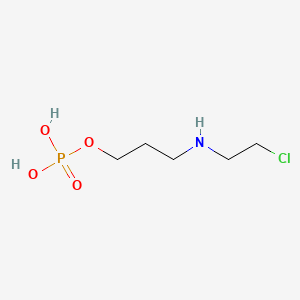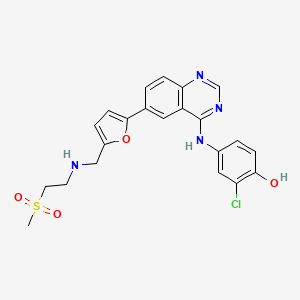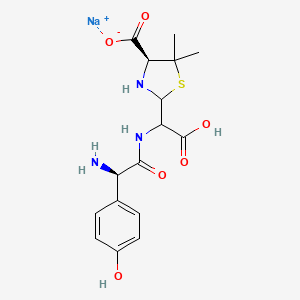
Amoxicillin Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxicillin Impurity D, also known as Amoxicillin Related Compound D, is a pharmaceutical secondary standard and certified reference material . Its empirical formula is C16H24N4O6S and its molecular weight is 400.45 . It is used in the pharmaceutical industry for various analytical applications .
Synthesis Analysis
The synthesis of Amoxicillin and its impurities has been analyzed using various techniques such as the Agilent 1220 Infinity LC System . This system allows for the analysis of impurities down to a level of 0.01% . Another study performed dynamic modelling, simulation, and optimization of the batch enzymatic synthesis of Amoxicillin .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques such as powder x-ray diffraction (PXRD) and differential scanning calorimetry (DSC) . These techniques have shown that the intensity of the PXRD peaks and the crystallinity of Amoxicillin increase with the pH of the powder .
Chemical Reactions Analysis
The chemical reactions involving Amoxicillin and its impurities have been analyzed using the Agilent 1220 Infinity LC System . This system allows for the analysis of Amoxicillin and its impurities on a 150 mm × 4.6 mm column with 1.8 µm particles .
Wissenschaftliche Forschungsanwendungen
Identification and Determination in Aquatic Environments : Amoxicillin degradation products, including Amoxicillin penicilloic acid and Amoxicillin penilloic acid, have been identified and quantified in secondary effluent and groundwater. This study emphasizes the importance of detecting and quantifying Amoxicillin degradation products as part of pharmaceutical residue studies in aquatic environments (Gozlan, Rotstein, & Avisar, 2013).
Stability Indicating HPLC Methods : A study developed HPLC methods for related substances analyses of Amoxicillin and Potassium Clavulanate mixtures. This method successfully separated eighteen Amoxicillin impurities, highlighting the role of chromatographic techniques in analyzing and identifying pharmaceutical impurities (Atici, Yazar, Ağtaş, Rıdvanoğlu, & Karlığa, 2017).
UV-Spectroscopy for Impurity Determination : A UV-spectrophotometric method was developed for determining Amoxicillin impurities like 4-HPG and 6-APA. This method aims for environmental and human health safety by using minimal chemicals (Ergin & Yasa, 2022).
Investigation of New Amoxicillin Impurities : Research has also focused on the detection and investigation of new Amoxicillin impurities, such as Amoxicillin sodium impurities, using methods like reversed-phase HPLC and ionspray mass spectrometry (Valvo et al., 1997).
Synthesis and Characterization of Potential Impurities : Efforts have been made to synthesize and characterize potential Amoxicillin impurities, contributing to the understanding of these substances and their analytical procedures (Panghal & Singh, 2015).
Wirkmechanismus
Target of Action
Amoxicillin Impurity D, also known as sodium;(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate, is a derivative of amoxicillin . The primary targets of amoxicillin are the penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .
Mode of Action
This compound, like amoxicillin, inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
The enzymatic synthesis of amoxicillin, and by extension this compound, involves a desired synthesis and two undesired hydrolysis reactions of the main substrate, 6-aminopenicillanic acid (6-APA), and amoxicillin . The reaction pathway for the synthesis of amoxicillin is catalyzed by penicillin G acylase (PGA) .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of amoxicillin. Amoxicillin has a mean central volume of distribution of 27.7 L and a mean clearance of 21.3 L/h . It is also formulated with clavulanic acid, a β-lactamase inhibitor, to expand the spectrum of β-lactamase-producing bacteria .
Result of Action
The result of the action of this compound is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes it effective against both gram-positive and gram-negative bacteria .
Action Environment
The action of this compound, like that of amoxicillin, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of β-lactamase-producing bacteria can influence the efficacy of the compound, which is why it is often combined with a β-lactamase inhibitor .
Safety and Hazards
Amoxicillin Impurity D, like Amoxicillin, may cause allergic or asthmatic symptoms or breathing difficulties if inhaled . Individuals who are allergic to penicillin antibiotics could have an allergic reaction, possibly severe . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves when handling this compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Amoxicillin Impurity D involves the conversion of 6-Aminopenicillanic acid (6-APA) to the desired impurity through a series of chemical reactions.", "Starting Materials": ["6-Aminopenicillanic acid (6-APA)", "Methyl acrylate", "Triethylamine", "Tetrahydrofuran (THF)", "Methanol", "Water"], "Reaction": ["Step 1: Dissolve 6-Aminopenicillanic acid (6-APA) in Tetrahydrofuran (THF) and add Triethylamine. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add Methyl acrylate to the reaction mixture and stir for 2 hours at 0-5°C.", "Step 3: Quench the reaction with Methanol and water.", "Step 4: Isolate the product by filtration and wash with water and Methanol.", "Step 5: Dry the product under vacuum to obtain Amoxicillin Impurity D."] } | |
CAS-Nummer |
68728-47-2 |
Molekularformel |
C16H20N3NaO6S |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
sodium;2-[[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1 |
InChI-Schlüssel |
OWFQIGGKWCUTRP-UHFFFAOYSA-M |
SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Amoxicillin USP RC D ; Amoxicillin Penicilloic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



